molecular formula C9H9NO4 B1585340 2'-Hydroxy-5'-methyl-3'-nitroacetophenone CAS No. 66108-30-3

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Cat. No. B1585340
CAS RN: 66108-30-3
M. Wt: 195.17 g/mol
InChI Key: XSHQMMIEZHWNAK-UHFFFAOYSA-N
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Description

2’-Hydroxy-5’-methyl-3’-nitroacetophenone is a nitro derivative of ortho-hydroxy aryl ketone . It is a potential inhibitor of platelet aggregation .


Synthesis Analysis

The synthesis of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone can be achieved by the reaction of nitric acid on 2-hydroxy-5-methylacetophenone in acetic acid . Another method involves the use of palladium acetate and butyric acid in a pressure kettle .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone is C9H9NO4 . Its molecular weight is 195.17 . The SMILES string representation is CC(=O)c1cc(C)cc(c1O)N+[O-] .


Physical And Chemical Properties Analysis

The melting point of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone is 133-136 °C . Unfortunately, the search for more physical and chemical properties expired without results.

Scientific Research Applications

Conformational Analysis and Molecular Structure

Studies have focused on understanding the conformational and structural aspects of compounds similar to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. Intramolecular hydrogen bonding and its impact on molecular structure and stability have been a key area of interest. For instance, Filarowski et al. (2005, 2006, 2007) explored the intramolecular hydrogen bonding dynamics in ortho-hydroxy acetophenones and their derivatives, revealing insights into molecular conformation and phase transition behaviors (Filarowski et al., 2005), (Filarowski et al., 2006), (Filarowski et al., 2007).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis of derivatives and the exploration of their chemical properties. Gao Wen-ta (2014) and Savant et al. (2011) investigated the synthesis of various hydroxy-acetophenone derivatives, including methods that are environmentally friendly and efficient (Gao Wen-ta, 2014), (Savant et al., 2011).

Potential Biological Activities

There's ongoing research into the potential biological activities of these compounds. For example, Dou et al. (2021) explored the anticancer properties of 2'-hydroxy-5'-methyl-3'-nitroacetophenone derivatives, suggesting significant antioxidant and anti-human lung cancer properties (Dou et al., 2021).

Solvent and Environmental Influences

Studies like those by Konopacka et al. (2005) have delved into how different solvents influence the molecular structures and dynamics of compounds like 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, providing valuable insights into their chemical behavior in various environments (Konopacka et al., 2005).

Safety And Hazards

2’-Hydroxy-5’-methyl-3’-nitroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHQMMIEZHWNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352944
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

CAS RN

66108-30-3
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AS Aswar, DS Choudhary - Bulletin of the Chemical Society of Ethiopia, 2013 - ajol.info
… The 2-hydroxy-5-methyl-3-nitroacetophenone (HMNAP) used in this study was prepared in our laboratory by fries migration of p-cresyl acetae, using auhydrous aluminium chloride in …
Number of citations: 14 www.ajol.info
A Konopacka, A Filarowski, Z Pawełka - Journal of solution chemistry, 2005 - Springer
… and 2-hydroxy-5-methyl-3-nitroacetophenone. In the first … The isomer of 2-hydroxy-5-methyl-3-nitroacetophenone with … behavior of 2-hydroxy5-methyl-3-nitroacetophenone (I) in …
Number of citations: 15 link.springer.com
A Konopacka, Z Pawełka - Journal of physical organic …, 2005 - Wiley Online Library
… ABSTRACT: The internal rotation of the hydroxyl group in 2-hydroxy-5-methyl-3-nitroacetophenone (I) is associated with the transformation of the O—HÁÁÁO2N bond (weakly polar Ib …
Number of citations: 8 onlinelibrary.wiley.com
M Pagacz-Kostrzewa, K Mucha… - International Journal of …, 2023 - mdpi.com
Conformational changes of 5-chloro-3-nitro-2-hydroxyacetophenone were studied by experimental and theoretical methods. Phototransformations of the compound were induced in low-…
Number of citations: 7 www.mdpi.com
SR Kelode - Asian Journal of Research In Chemistry, 2013 - indianjournals.com
A newly synthesized 2-hydroxy-5-methyl-3-nitro acetophenone thiazole Schiff base ligand was derived from the condensation of 2-hydroxy-5-methyl-3-nitro acetophenone and thiazole. …
Number of citations: 2 www.indianjournals.com
Y Dou, S Lv, AF El-kott… - Archives of …, 2021 - archivesofmedicalscience.com
… Introduction: The molecular docking method was found to calculate the biological activity of the 2′-hydroxy-5′-methyl-3′-nitroacetophenone (2′-H-5′M-3′-N) molecule against …
Number of citations: 4 www.archivesofmedicalscience.com
SR Kelode - ijcps.com
The newly coordinating metal complexes of Cr (III), Mn (III), Fe (III), VO (IV), Zr (IV) and UO2 (VI) have been synthesized using 2-hydroxy-5-methyl-3-nitro acetophenone thiazole Schiff …
Number of citations: 3 ijcps.com
P Taslimi - Archiv der Pharmazie, 2020 - Wiley Online Library
… Among the inhibitor compounds, the 5′-chloro-2′-hydroxy-3′-nitroacetophenone 6 and 2′-hydroxy-5′-methyl-3′-nitroacetophenone 5 were obtained to be excellent hCA I …
Number of citations: 3 onlinelibrary.wiley.com
SR Kelode, PR Mandlik, AS Aswar - Oriental Journal of Chemistry, 2011 - researchgate.net
A series of hydrazones Schiff bases compounds have been synthesized by reacting isonicotinoyl hydrazide with 2-hydroxy-5-chloro acetophenone, 2-hydroxy-5-methyl acetophenone, 2…
Number of citations: 4 www.researchgate.net
Ł Hetmańczyk, P Szklarz, A Kwocz, M Wierzejewska… - Molecules, 2021 - mdpi.com
Conformational and polymorphic states in the nitro-derivative of o-hydroxy acetophenone have been studied by experimental and theoretical methods. The potential energy curves for …
Number of citations: 8 www.mdpi.com

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